molecular formula C32H34Cl3F2N3O2 B10761894 1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride

1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride

Cat. No.: B10761894
M. Wt: 637.0 g/mol
InChI Key: ZPFVQKPWGDRLHL-HFUWVQDBSA-N
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Description

Zosuquidar trihydrochloride, also known by its development code LY335979, is a third-generation modulating agent specifically developed as a selective inhibitor of the multiple drug resistance protein 1 (MDR1) or P-glycoprotein (P-gp). This compound has been investigated for its potential to overcome drug resistance in cancer cells by inhibiting the efflux pump function of P-glycoproteins, thereby restoring the sensitivity of cancer cells to chemotherapeutic agents .

Preparation Methods

The synthesis of zosuquidar trihydrochloride involves several key steps:

    Cyclopropanation: Dibenzosuberone is treated with difluorocarbene, generated in situ from lithium chlorodifluoroacetate, to form 10,11-difluoromethanodibenzosuberone.

    Reduction: The ketone is reduced with borohydride to produce a derivative with fused cyclopropyl and alcohol groups on the same side of the seven-membered ring.

    Halogenation: This derivative is halogenated with 48% hydrobromic acid to position both groups anti.

    Displacement: The bromide is displaced with pyrazine to form a quaternary ammonium compound.

    Reduction: Sodium borohydride reduces the aromaticity in the sidechain, yielding the corresponding piperazine.

    Epoxide Formation: The reaction of 5-hydroxyquinoline with ®-glycidyl nosylate affords ®-1-(5-quinolinyloxy)-2,3-epoxypropane.

Chemical Reactions Analysis

Zosuquidar trihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Zosuquidar trihydrochloride inhibits P-glycoproteins, which are transmembrane proteins that pump foreign substances out of cells in an ATP-dependent manner. By inhibiting these proteins, zosuquidar trihydrochloride prevents the efflux of chemotherapeutic agents from cancer cells, thereby restoring their sensitivity to these drugs. This inhibition allows the therapeutic molecules to reach their targets within the cancer cells, overcoming the multidrug resistance phenotype .

Comparison with Similar Compounds

Zosuquidar trihydrochloride is compared with other P-glycoprotein inhibitors such as tariquidar and laniquidar. While all three compounds inhibit P-glycoproteins, zosuquidar trihydrochloride is unique in its high selectivity and potency. It has been shown to effectively restore drug sensitivity in various cell culture systems and has undergone extensive clinical testing .

Similar Compounds

Properties

Molecular Formula

C32H34Cl3F2N3O2

Molecular Weight

637.0 g/mol

IUPAC Name

1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride

InChI

InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21?,29-,30+,31?;;;

InChI Key

ZPFVQKPWGDRLHL-HFUWVQDBSA-N

Isomeric SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl

Origin of Product

United States

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